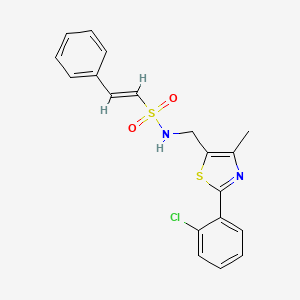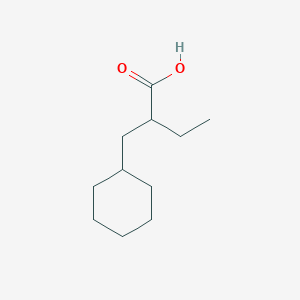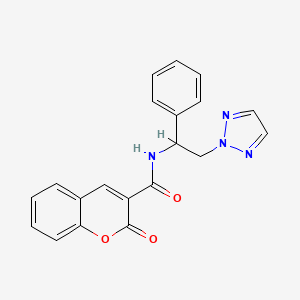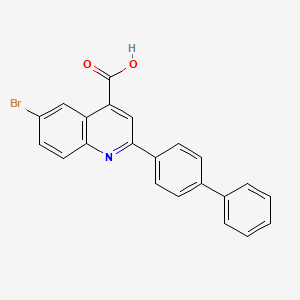
(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiazole ring, a phenyl group, and a sulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzaldehyde with thioacetamide in the presence of a base such as sodium hydroxide.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the thiazole ring through a methylation reaction using methyl iodide and a base like potassium carbonate.
Formation of the Sulfonamide Moiety: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Ethenesulfonamide: The final step involves the formation of the (E)-2-phenylethenesulfonamide moiety through a Wittig reaction, where a phosphonium ylide reacts with the thiazole derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiazole derivatives
科学研究应用
(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: The sulfonamide moiety can inhibit enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, leading to antimicrobial activity.
Interacting with DNA: The compound may intercalate into DNA, disrupting DNA replication and transcription, which can lead to anticancer effects.
Modulating Signaling Pathways: The compound may modulate signaling pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide can be compared with other similar compounds, such as:
Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine, which are also used as antimicrobial agents.
Thiazole Derivatives: Compounds like thiazole orange and thiazole yellow, which are used as fluorescent dyes and in biological research.
Phenylethenesulfonamides: Compounds like (E)-N-(2-phenylethenesulfonamide), which have similar structural features and may exhibit similar biological activities.
属性
IUPAC Name |
(E)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-14-18(25-19(22-14)16-9-5-6-10-17(16)20)13-21-26(23,24)12-11-15-7-3-2-4-8-15/h2-12,21H,13H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGLZNUWDUXJEX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2868760.png)
![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)


![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2868769.png)
![1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2868772.png)
![6-{[4-(4-chlorophenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2868775.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2868778.png)

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2868782.png)
